molecular formula C14H23NO4 B3009727 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid CAS No. 2193064-55-8

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid

Cat. No.: B3009727
CAS No.: 2193064-55-8
M. Wt: 269.341
InChI Key: BUWVJFWNURYXJH-UHFFFAOYSA-N
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Description

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The presence of the tert-butoxycarbonyl (Boc) protecting group adds to its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(tert-Butoxycarbonyl)-6-azaspiro[34]octan-7-yl)acetic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and minimize side reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octan-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Properties

IUPAC Name

2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[3.4]octan-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-14(5-4-6-14)8-10(15)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWVJFWNURYXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC2)CC1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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